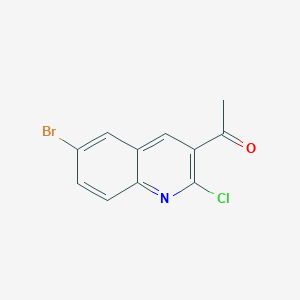

1-(6-Bromo-2-chloroquinolin-3-yl)ethanone

Description

Historical Trajectory and Evolution of Quinoline (B57606) Chemistry

The story of quinoline begins in the 19th century with its initial isolation from coal tar. rsc.org Early synthetic methods, such as the Skraup synthesis developed in 1880, provided the foundational pathways to access this heterocyclic system. rsc.org Over the decades, the understanding of quinoline chemistry has deepened, leading to the development of a diverse array of synthetic methodologies that allow for precise control over the substitution pattern on the quinoline ring. This has been crucial for its widespread use in various scientific disciplines.

Current Landscape and Significance of Halogenated Quinoline Scaffolds

The introduction of halogen atoms into the quinoline framework has a profound impact on its physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated quinolines are a prominent feature in medicinal chemistry, with numerous derivatives being investigated for their potential as therapeutic agents. The strategic placement of halogens can lead to enhanced biological activity and improved pharmacokinetic profiles.

Academic Research Focus on Acetylated Quinoline Systems

The presence of an acetyl group on the quinoline ring introduces a key functional handle for further chemical transformations. The ketone functionality of the acetyl group can participate in a wide range of reactions, including nucleophilic additions, condensations, and rearrangements. This makes acetylated quinolines valuable intermediates in the synthesis of more complex heterocyclic systems, allowing for the construction of diverse molecular architectures. Research in this area often focuses on leveraging the reactivity of the acetyl group to build novel molecular scaffolds with potential applications in drug discovery and materials science. For instance, the acetyl group of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone has been utilized in oxidative coupling reactions. rsc.org

Contextualization of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone within Modern Heterocyclic Synthesis

This compound emerges as a highly functionalized building block within the landscape of modern heterocyclic synthesis. It incorporates several key features: a quinoline core, two different halogen substituents (bromo and chloro) at specific positions, and an acetyl group. This combination of functionalities makes it a potentially versatile intermediate for the synthesis of a variety of more complex molecules. The bromo and chloro substituents offer sites for cross-coupling reactions, while the acetyl group provides a reactive center for chain extension and cyclization reactions. The synthesis and reactions of this compound are therefore of interest to chemists seeking to construct novel polycyclic and substituted heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7BrClNO |

|---|---|

Molecular Weight |

284.53 g/mol |

IUPAC Name |

1-(6-bromo-2-chloroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7BrClNO/c1-6(15)9-5-7-4-8(12)2-3-10(7)14-11(9)13/h2-5H,1H3 |

InChI Key |

MLAOHOFAOYOABZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 1 6 Bromo 2 Chloroquinolin 3 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.comyoutube.commasterorganicchemistry.com In the case of 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone, the quinoline ring system contains two fused aromatic rings: a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity and regioselectivity of SEAr reactions are governed by the electronic properties of the existing substituents.

The quinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions, the quinoline nitrogen is likely to be protonated, further deactivating the ring. wikipedia.org

The substituents on the this compound molecule will direct incoming electrophiles. The bromo group at C-6 is a deactivating but ortho-, para-directing group. The chloro group at C-2 and the acetyl group at C-3 are both deactivating, meta-directing groups. wikipedia.org Therefore, electrophilic attack is most likely to occur on the benzene ring portion of the quinoline system, directed by the bromine atom to the positions ortho and para to it (C-5 and C-7).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.comlibretexts.org For this compound, these reactions would be expected to yield primarily the 5- or 7-substituted products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(6-Bromo-2-chloro-5-nitroquinolin-3-yl)ethanone and 1-(6-Bromo-2-chloro-7-nitroquinolin-3-yl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(5,6-Dibromo-2-chloroquinolin-3-yl)ethanone and 1-(6,7-Dibromo-2-chloroquinolin-3-yl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 6-Bromo-2-chloro-3-acetylquinoline-5-sulfonic acid and 6-Bromo-2-chloro-3-acetylquinoline-7-sulfonic acid |

Nucleophilic Aromatic Substitution at Halogenated Quinoline Centers

The 2-chloroquinoline (B121035) moiety is particularly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom activates the C-2 position towards nucleophilic attack. nih.govresearchgate.net In this compound, the chlorine atom at the C-2 position is significantly more reactive towards nucleophiles than the bromine atom at the C-6 position. This is a general trend observed in haloquinolines, where the 2- and 4-positions are more activated for SNAr reactions. researchgate.net

A variety of nucleophiles can displace the chloride at the C-2 position, including amines, alkoxides, and thiols. These reactions provide a straightforward route to a diverse range of 2-substituted quinoline derivatives. For instance, reaction with amines would yield 2-aminoquinolines, while reaction with sodium methoxide (B1231860) would produce 2-methoxyquinolines. It has been demonstrated that the chlorine atom in 2-chloroquinoline-3-carboxaldehyde, a structurally related compound, is readily replaced by oxygen, nitrogen, and sulfur nucleophiles. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Aminoquinoline derivative |

| Alkoxide | NaOR | 2-Alkoxyquinoline derivative |

| Thiol | R-SH | 2-Thioquinoline derivative |

Reactions Involving the Acetyl Carbonyl Group at C3

The acetyl group at the C-3 position offers a rich site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of new heterocyclic rings.

The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles. libretexts.org For instance, aldol-type condensation reactions can occur with aldehydes or ketones in the presence of an acid or base catalyst, leading to the formation of α,β-unsaturated ketones. youtube.comyoutube.com Similarly, Claisen-Schmidt condensation with aromatic aldehydes would yield chalcone-like structures. These condensation reactions are valuable for extending the carbon framework and synthesizing conjugated systems. youtube.comyoutube.com

The methyl group of the acetyl moiety is activated by the adjacent carbonyl group, making its protons acidic. This allows for a variety of derivatization reactions. For example, it can be halogenated, typically with bromine, to form a bromoacetyl derivative. nih.gov This bromoacetyl group is a versatile intermediate that can react with various nucleophiles to construct different heterocyclic rings. nih.gov

The reaction of the 3-acetyl group with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of an enaminone. This enaminone is a highly versatile intermediate for the synthesis of various heterocyclic systems. For example, enaminones derived from 3-acetyl-6-bromocoumarin, a related heterocyclic ketone, have been shown to react with hydrazines to form pyrazoles and with heterocyclic amines to generate fused ring systems. nih.gov A similar reactivity would be expected for the enaminone derived from this compound.

Palladium-Catalyzed Cross-Coupling Reactions at Bromo- and Chloroquinoline Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov The this compound molecule has two potential sites for such reactions: the C-6 bromo and the C-2 chloro positions.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. Therefore, it is expected that the C-6 bromo position would be more reactive than the C-2 chloro position in reactions like Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov This differential reactivity could allow for selective functionalization at the C-6 position while leaving the C-2 chloro group intact for subsequent nucleophilic substitution. However, with the appropriate choice of catalyst and reaction conditions, coupling at the C-2 chloro position is also feasible.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Primary Product (Coupling at C-6) |

| Suzuki Coupling | Arylboronic acid | 1-(6-Aryl-2-chloroquinolin-3-yl)ethanone |

| Stille Coupling | Organostannane | 1-(6-Aryl/Alkenyl-2-chloroquinolin-3-yl)ethanone |

| Heck Coupling | Alkene | 1-(2-Chloro-6-alkenylquinolin-3-yl)ethanone |

| Sonogashira Coupling | Terminal alkyne | 1-(2-Chloro-6-alkynylquinolin-3-yl)ethanone |

| Buchwald-Hartwig Amination | Amine | 1-(6-Amino-2-chloroquinolin-3-yl)ethanone |

Reduction and Oxidation Reactions of the Quinoline Ring and Substituents

The quinoline ring system and the acetyl group of this compound are susceptible to both reduction and oxidation under appropriate conditions. The presence of the chloro and bromo substituents also influences the reactivity and selectivity of these transformations.

Reduction Reactions:

The catalytic hydrogenation of quinoline derivatives is a well-established method for the reduction of the heterocyclic ring. For chloro-substituted quinolines, the choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine or benzene ring of the quinoline nucleus while preserving the carbon-halogen bonds. Various catalytic systems have been employed for the hydrogenation of quinolines, leading to either 1,2,3,4-tetrahydroquinolines or 1,2-dihydroquinolines.

For instance, the hydrogenation of 6-chloroquinoline (B1265530) to 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751) has been successfully achieved using supported gold catalysts, highlighting the potential for selective reduction without dehalogenation. uw.edu Other transition metal catalysts, such as platinum, palladium, rhodium, and cobalt, are also effective for the hydrogenation of the quinoline core. rsc.orgacs.org Ruthenium-based catalysts, in particular, have shown remarkable versatility, allowing for the selective reduction of either the heterocyclic or the carbocyclic ring of the quinoline system, depending on the substitution pattern and the specific catalyst employed. nih.govresearchgate.net

The reduction of the acetyl group at the C3 position to a 1-hydroxyethyl group can also be accomplished using standard reducing agents like sodium borohydride. This transformation would yield 1-(6-bromo-2-chloroquinolin-3-yl)ethanol, a secondary alcohol that can be a precursor for further derivatization.

| Reactant | Reagent/Catalyst | Product | Reaction Type | Reference |

| 6-Chloroquinoline | Au/TiO2, H2 | 6-Chloro-1,2,3,4-tetrahydroquinoline | Catalytic Hydrogenation | uw.edu |

| Substituted Quinolines | Cobalt-amido complex, H3N·BH3 | 1,2-Dihydroquinolines | Transfer Hydrogenation | rsc.org |

| 2-Phenylquinoline | Ru(η3-methallyl)2(cod)–PhTRAP, H2 | 2-Phenyl-5,6,7,8-tetrahydroquinoline | Catalytic Hydrogenation | nih.gov |

| 3-Acetyl-4-hydroxy-2-quinolinone | Not Specified | 3-(1-Hydroxyethyl)-4-hydroxy-2-quinolinone | Reduction of Acetyl Group | Not Specified |

Oxidation Reactions:

The acetyl group at the C3 position is a primary site for oxidation. Analogous to the oxidation of 2-chloroquinoline-3-carbaldehyde (B1585622) to its corresponding carboxylic acid, the acetyl group of this compound can be oxidized to a glyoxylic acid or, with further oxidation, to a carboxylic acid derivative. The oxidation of a similar compound, 3-acetyl-4-hydroxy-2-quinolinone, has been shown to yield an α-keto acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromic acid derivatives.

The quinoline ring itself is generally resistant to oxidation under mild conditions that would transform the acetyl group. However, under more forcing conditions, oxidative degradation of the quinoline ring can occur.

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Alkaline Silver Nitrate | 2-Chloroquinoline-3-carboxylic acid | Oxidation of Aldehyde | |

| 3-Acetyl-4-hydroxy-2-quinolinone | Riley conditions (SeO2) | α-Keto acid derivative | Oxidation of Acetyl Group |

Formation of Quinolinium Salts from the Quinoline Nitrogen

The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction leads to the formation of quaternary quinolinium salts. These salts are important intermediates in organic synthesis and can exhibit interesting biological activities.

The alkylation is typically achieved by reacting the quinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) in a suitable solvent. The rate of this N-alkylation can be influenced by the nature of the alkylating agent and the substituents on the quinoline ring. The electron-withdrawing nature of the chloro and bromo substituents on the benzene ring may slightly decrease the nucleophilicity of the quinoline nitrogen, potentially requiring more forcing conditions for the reaction to proceed efficiently.

The resulting quinolinium salts, such as N-alkyl-6-bromo-2-chloro-3-acetylquinolinium halides, are typically crystalline solids and are more soluble in polar solvents than the parent quinoline. The formation of these salts introduces a positive charge on the quinoline nitrogen, which can activate the ring system for subsequent nucleophilic attack or other transformations. For instance, N-alkylpyridinium salts, which are structurally related to quinolinium salts, have been synthesized via electrooxidative C-H functionalization, showcasing modern approaches to the formation of such charged heterocyclic systems.

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-Chloro-quinazolinone | Methyl-2-bromoacetate | N-Alkylated 2-chloro-quinazolinone | N-Alkylation | uw.edu |

| Quinolinones | Propargyl bromide, Benzyl bromide, or Allyl bromide in DMF with K2CO3 | N-Alkylquinolines | N-Alkylation | rsc.org |

| Electron-rich arenes | 2,4,6-Collidine | Benzylic 2,4,6-collidinium salts | Electrooxidative C-H Functionalization |

A comprehensive search for the specific spectroscopic data for the compound this compound (CAS No. 692726-53-7) was conducted to fulfill the requirements of the requested article. The investigation aimed to find detailed experimental data for ¹H NMR, ¹³C NMR, 2D NMR, IR, HRMS, and UV-Vis spectroscopy.

Despite extensive searches across scientific literature databases, chemical supplier catalogs, and spectral databases, the specific raw data and detailed interpretations for this compound could not be located in publicly accessible sources.

Several chemical suppliers list the compound for sale, and some indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request or for customers. bldpharm.com However, this information is not publicly available. The search results did not yield any peer-reviewed publications containing the synthesis and complete spectroscopic characterization of this specific molecule that would be necessary to populate the detailed outline provided.

Information was found for structurally similar but distinct compounds, such as other halogenated quinolines or different ethanone (B97240) derivatives. rsc.orgrsc.orgchemicalbook.comrsc.orgijnc.irnist.govnih.govchemicalbook.comnih.govsigmaaldrich.comsigmaaldrich.comsynzeal.comresearchgate.netnih.govepa.govbldpharm.comchemicalbook.comnih.gov Using data from these related molecules would be scientifically inaccurate and would not adhere to the strict focus on this compound.

Therefore, due to the lack of available specific data for this compound, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified spectroscopic technique.

X-ray Diffraction Analysis for Solid-State Molecular Structure, Conformation, and Crystal Packing

While specific crystallographic data for this compound is not publicly available in the searched literature, the analysis of closely related quinoline derivatives provides a strong framework for understanding its likely structural characteristics. For instance, the crystal structure of 3-bromomethyl-2-chloro-quinoline reveals a nearly planar pyridine ring and stabilization through intermolecular C-H···N interactions. ansfoundation.org Similarly, analysis of 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone shows the quinoline rings to be approximately planar with intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions contributing to the stability of the crystal lattice. nih.govresearchgate.net

The analysis would involve irradiating a single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from such an analysis are detailed in the table below, using a related chloro-quinoline derivative as a representative example.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z (molecules/unit cell) | 2 |

For this compound, the analysis would precisely define the planarity of the quinoline ring system and the orientation of the acetyl group relative to the ring. The bromine and chlorine substituents are expected to engage in halogen bonding and other non-covalent interactions, influencing the crystal packing arrangement.

Chromatographic Methods for Purity Assessment and Analytical Separation

Chromatographic techniques are essential tools for the separation, identification, and purification of this compound, as well as for monitoring its synthesis. These methods exploit differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatile Halogenated Quinoline Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated quinolines. oup.com Given its volatility, this compound is amenable to GC analysis, which can be used for both purity assessment and quantitative determination. The method involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (mobile phase) through a column (stationary phase). youtube.com

Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. For halogenated quinolines, columns with a trifluoropropyl silicone stationary phase (e.g., QF-1) have been shown to provide efficient separation. oup.com A flame ionization detector (FID) is commonly used for quantitative analysis, while a halogen-specific detector (XSD) can offer enhanced selectivity for halogenated compounds by reducing interference from non-halogenated matrix components. oup.comnih.gov Coupling GC with mass spectrometry (GC-MS) allows for definitive identification of the compound based on its mass spectrum. youtube.com

| Parameter | Condition |

|---|---|

| Column | Trifluoropropyl silicone (QF-1) or DB-5MS |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Isothermal at 155 °C or a temperature ramp (e.g., 90°C to 260°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Splitless |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-layer chromatography (TLC) is a rapid, inexpensive, and indispensable technique for qualitatively monitoring the progress of chemical reactions and assessing the purity of isolated products. ijpsr.comresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. nih.gov

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. ijpsr.com A small amount of the reaction mixture is spotted onto the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. The separated spots are typically visualized under UV light (254 nm). nih.gov By comparing the Rf value of the product spot to that of the starting materials, one can effectively monitor the reaction's completion.

| Spot | Description | Rf Value | Observation |

|---|---|---|---|

| 1 | Starting Material | 0.65 | Spot diminishes over time. |

| 2 | Product: this compound | 0.40 | Spot appears and intensifies over time. |

| 3 | Reaction Mixture | - | Shows spots for starting material and product at intermediate times. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-performance liquid chromatography (HPLC) is a highly versatile and robust technique for the separation, quantification, and purification of compounds. preprints.orglongdom.org It is the method of choice for analyzing non-volatile or thermally labile compounds and provides superior resolution and sensitivity compared to TLC. For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobic character of the analytes; more nonpolar compounds are retained longer on the column. A UV detector is typically used for detection, as the quinoline ring system is strongly chromophoric. HPLC is crucial for determining the precise purity of the final compound and can be scaled up for preparative purification to isolate the compound in high purity. ijraset.com

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Tabulated Compound Data

The following table lists the chemical compounds mentioned in this article.

Computational Chemistry and Theoretical Investigations of 1 6 Bromo 2 Chloroquinolin 3 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Stability Analysis.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic distribution, molecular orbital interactions, and thermodynamic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules. researchgate.net The geometry optimization process involves finding the minimum energy conformation of the molecule on its potential energy surface. This is typically achieved using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a basis set like 6-311++G(d,p) that defines the mathematical functions used to describe the orbitals. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline (B57606) Derivative (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | ~1.74 Å |

| Bond Length | C6-Br | ~1.90 Å |

| Bond Length | C3-C(O) | ~1.49 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | Cl-C2-N1 | ~115° |

| Bond Angle | C5-C6-Br | ~120° |

| Dihedral Angle | C4-C3-C(O)-CH3 | Variable |

Note: The data in this table is illustrative and based on general values for similar chemical moieties. It does not represent experimentally or computationally verified data for 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone.

The total energy calculated through DFT provides a measure of the molecule's thermodynamic stability. Different conformations can be compared based on their relative energies to identify the most stable structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Prediction.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: This data is for illustrative purposes and does not represent specific calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich and electron-poor regions. This information is crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions.

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, highlighting these as potential sites for protonation or interaction with electrophiles. The hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit positive potential, marking them as potential sites for nucleophilic attack. The halogen atoms would present a region of slight negative potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the interaction between a donor NBO and an acceptor NBO. Larger E(2) values indicate stronger interactions and greater electron delocalization.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies).

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. DFT calculations are commonly used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Predicted IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum can help in the assignment of vibrational modes observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, C-Cl and C-Br stretches, and various C-C and C-N stretching and bending modes of the quinoline ring.

The prediction of NMR chemical shifts is generally performed using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Predicted ¹H and ¹³C NMR spectra can be invaluable for confirming the structure of a newly synthesized compound.

Table 3: Illustrative Predicted Spectroscopic Data for a Quinoline Derivative (Hypothetical)

| Spectrum | Parameter | Predicted Value |

| IR | C=O Stretching Frequency | ~1690 cm⁻¹ (scaled) |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~195 ppm |

| ¹H NMR | Quinoline Ring Proton Chemical Shifts | 7.5 - 8.5 ppm |

Note: This data is illustrative and does not represent specific calculated values for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior.

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, particularly concerning the rotation of the acetyl group, MD simulations can explore the conformational landscape and determine the relative populations of different conformers. arabjchem.org By simulating the molecule in a solvent, such as water or dimethyl sulfoxide, one can also study the solute-solvent interactions and how they influence the molecule's conformation and dynamics. arabjchem.org Radial distribution functions (RDFs) can be calculated from the MD trajectory to understand the structuring of solvent molecules around specific sites on the solute. arabjchem.org This information is particularly useful for understanding the behavior of the molecule in a biological or solution-phase environment.

Theoretical Studies of Molecular Interactions and Binding Modes

Computational methods such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are powerful tools to predict and analyze the interactions between a small molecule, like this compound, and a biological macromolecule, typically a protein receptor. These studies can elucidate potential binding affinities, identify key interacting amino acid residues, and describe the nature of the intermolecular forces at play.

Molecular docking studies on analogous quinoline derivatives have frequently identified the importance of hydrogen bonding and π-π stacking interactions in their binding to protein active sites. For instance, the nitrogen atom within the quinoline ring system can act as a hydrogen bond acceptor, a common feature observed in the binding of quinoline-based inhibitors to kinases. mdpi.com The aromatic nature of the quinoline core is also conducive to π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a receptor's binding pocket.

In the case of this compound, the acetyl group at the 3-position introduces a potential hydrogen bond acceptor site through its carbonyl oxygen. The bromine and chlorine substituents on the quinoline ring are expected to modulate the electronic properties of the aromatic system and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition.

While specific binding energy data for this compound is not available, studies on similar compounds provide a reference for the types of interactions and the magnitude of binding energies that might be expected. The following table illustrates hypothetical interaction data based on findings for related quinoline derivatives.

Table 1: Hypothetical Molecular Docking and Interaction Data for this compound with a Generic Kinase Active Site

| Parameter | Predicted Value/Interaction |

| Binding Energy (kcal/mol) | -7.0 to -9.5 |

| Hydrogen Bond Acceptors | Quinoline Nitrogen, Carbonyl Oxygen |

| Key Interacting Residues (Hypothetical) | Valine, Alanine, Leucine, Lysine, Phenylalanine |

| Interaction Types | Hydrogen Bonds, π-π Stacking, Halogen Bonds, Hydrophobic Interactions |

This table is illustrative and based on data from related quinoline compounds. Specific values for the title compound would require dedicated computational studies.

DFT studies on related quinoline structures have been employed to analyze the molecular geometry, electronic structure, and vibrational frequencies. These calculations can provide insights into the molecule's reactivity and the distribution of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular dynamics simulations of quinoline derivatives have been used to explore the conformational flexibility of these molecules and the stability of their complexes with protein targets over time. nih.govnih.gov Such simulations can reveal how water molecules mediate interactions and how the ligand and protein adapt to each other upon binding.

Advanced Applications of 1 6 Bromo 2 Chloroquinolin 3 Yl Ethanone As a Synthetic Intermediate

Utilization as a Building Block in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of reactive sites in 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone makes it an ideal precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The acetyl group, in conjunction with the adjacent quinoline (B57606) ring, can be considered a 1,3-dicarbonyl equivalent, a key synthon for constructing five- and six-membered rings.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the preparation of pyrazoles . youtube.comorganic-chemistry.org In this context, this compound can react with hydrazine or its substituted derivatives to yield pyrazoles fused to the quinoline core. This transformation typically proceeds through the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration. youtube.com The resulting quinolinyl-pyrazoles are of significant interest due to their potential biological activities.

Similarly, the synthesis of pyrimidines can be achieved through the reaction of 1,3-dicarbonyl compounds with amidines. organic-chemistry.orgresearchgate.net By treating this compound with various amidine hydrochlorides, novel quinolinyl-pyrimidine derivatives can be accessed. These compounds are valuable scaffolds in medicinal chemistry, with some demonstrating potential as kinase inhibitors. nih.gov

Furthermore, the reactivity of the acetyl group allows for the construction of seven-membered heterocyclic rings like benzodiazepines , oxazepines , and thiazepines . The condensation of o-phenylenediamines with ketones is a well-established route to 1,5-benzodiazepines. nih.govrsc.org Thus, reacting this compound with substituted o-phenylenediamines would likely yield novel quinolinyl-fused benzodiazepine (B76468) structures. These classes of compounds are well-known for their diverse pharmacological properties. researchgate.netresearchgate.net Analogously, reactions with o-aminophenols or o-aminothiophenols could lead to the formation of quinolinyl-benzoxazepines and -benzothiazepines, respectively. The synthesis of oxazepine derivatives from Schiff bases and anhydrides is also a known transformation. jmchemsci.comresearchgate.netorientjchem.orguokerbala.edu.iqscirp.org

Development of Novel Chemical Reagents and Ligands through its Chemical Transformations

The chemical versatility of this compound extends to its use in the development of specialized chemical reagents and ligands. The presence of multiple reactive sites allows for stepwise and selective modifications to generate molecules with tailored properties.

A key transformation is the formation of Schiff bases through the condensation of the acetyl group with primary amines. nih.govbibliomed.orgresearchgate.net These Schiff bases are not only important intermediates for the synthesis of other heterocycles but are also valuable as ligands for the formation of metal complexes. The resulting quinolinyl-based Schiff base ligands can coordinate with various transition metals to form complexes with potential applications in catalysis and materials science. mdpi.com

Another important class of compounds that can be synthesized from this compound are chalcones . Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. eurjchem.comnih.govresearchgate.netiqs.edu In this case, the ethanone (B97240) derivative can react with various aldehydes to produce novel chalcones bearing the 6-bromo-2-chloroquinoline (B23617) moiety. These chalcones are valuable precursors for the synthesis of flavonoids and other heterocyclic compounds and have been investigated for their photophysical properties. nih.gov

The chloro- and bromo-substituents on the quinoline ring provide additional handles for chemical modification. The 2-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The 6-bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the synthesis of more complex and extended molecular structures.

Exploration in Functional Materials Research

The unique electronic and photophysical properties of the quinoline ring system make its derivatives attractive candidates for applications in functional materials. The strategic functionalization of this compound can lead to the development of novel materials with tailored optical and electronic characteristics.

Quinoline derivatives are known to exhibit fluorescence and are often used as fluorophores. nanobioletters.comresearchgate.net The photophysical properties of these compounds can be fine-tuned by introducing different substituents onto the quinoline core. The synthesis of chalcones and other conjugated systems from this compound can lead to compounds with extended π-conjugation, which often results in enhanced photoluminescent properties. nih.gov These materials can potentially be used as fluorescent dyes and probes. The introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to solvatochromic dyes whose emission color changes with the polarity of the solvent.

Quinoline derivatives have been successfully employed as materials in the emission layers of organic light-emitting diodes (OLEDs) and as components in solar cells. nih.govresearchgate.net Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology. The ability to synthesize novel ligands from this compound opens the door to new metal complexes with potentially improved performance in terms of efficiency, stability, and color purity. mdpi.com

In the realm of solar cells, quinoline derivatives have been utilized in both dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govnih.govresearchgate.net The electron-deficient nature of the quinoline ring can facilitate electron transport, a crucial process in photovoltaic devices. researchgate.net By incorporating the 6-bromo-2-chloroquinoline moiety into larger conjugated systems, it may be possible to develop new materials with optimized energy levels and absorption spectra for efficient light harvesting and charge separation.

The quinoline scaffold is a key component in many fluorescent chemosensors for the detection of metal ions. nanobioletters.comnih.govacs.org These sensors typically operate via a mechanism where the binding of a metal ion to a chelating unit appended to the quinoline fluorophore modulates its fluorescence properties. The acetyl group and the chloro substituent of this compound provide convenient points for the attachment of various chelating moieties, such as those containing nitrogen and sulfur donor atoms. acs.org The resulting quinoline-based sensors could be designed for the selective and sensitive detection of various environmentally and biologically important metal ions. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Bromo-2-chloroquinolin-3-yl)ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of preformed quinoline derivatives. Key reagents include acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) for acylation, followed by bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Purification typically involves column chromatography with silica gel and ethyl acetate/hexane mixtures. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range (quinoline backbone), with a singlet for the acetyl group (δ ~2.6 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~195–200 ppm.

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl vibrations).

- MS : Molecular ion peak at m/z ~283 (M⁺, for C₁₁H₈BrClNO⁺). Use high-resolution MS (HRMS) to confirm isotopic patterns for Br/Cl .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : Store the compound in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to moisture due to potential reactivity of the ketone group. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement . For example, if C-Br bond lengths deviate from expected values (1.89–1.93 Å), apply restraints or constraints based on similar quinoline derivatives. Validate against high-resolution data (≤0.8 Å) and check for twinning using PLATON .

Q. What experimental strategies address contradictory biological activity results in antimicrobial assays?

- Methodological Answer : Re-evaluate assay conditions:

- Use standardized MIC (Minimum Inhibitory Concentration) protocols with Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) strains.

- Control for solvent effects (e.g., DMSO ≤1% v/v).

- Cross-validate with fluorescence-based viability assays (e.g., resazurin reduction) to confirm results .

Q. How do halogen substituent positions (Br, Cl) influence reactivity in cross-coupling reactions?

- Methodological Answer : The 6-Bromo and 2-Chloro groups exhibit distinct reactivities:

- Bromine at C6 participates preferentially in Suzuki-Miyaura couplings (Pd(PPh₃)₄, Na₂CO₃, 80°C).

- Chlorine at C2 remains inert under mild conditions but can undergo Ullmann-type couplings at elevated temperatures (>120°C). Compare with analogs like 1-(6-Chloro-2-bromoquinolin-3-yl)ethanone to isolate substituent effects .

Q. What challenges arise in refining crystal structures with monoclinic space groups (e.g., P2₁/n)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.